tert-Butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
tert-Butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of piperidine-based drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Used in the synthesis of various organic compounds and pharmaceuticals.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Utilized in the development of targeted protein degradation technologies.
Uniqueness
tert-Butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxybenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-12-6-5-7-15(19)16(20)13-8-10-14(22-4)11-9-13/h8-11,15H,5-7,12H2,1-4H3 |
InChI Key |
OBMVEMJUACXVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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